molecular formula C12H13NO4 B1581319 Cbz-D-Homoserine lactone CAS No. 41088-89-5

Cbz-D-Homoserine lactone

Cat. No. B1581319
CAS RN: 41088-89-5
M. Wt: 235.24 g/mol
InChI Key: FKWDZIFOVOUDAG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-D-Homoserine lactone is an organic compound that belongs to the family of N-acyl homoserine lactones (AHLs) . It has a molecular formula of C12H13NO4 .


Synthesis Analysis

The synthesis of Cbz-D-Homoserine lactone involves various chemical reactions . In one study, novel series of chalcone-based homoserine lactones were synthesized and their quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro .


Molecular Structure Analysis

The molecular structure of Cbz-D-Homoserine lactone is characterized by a molecular weight of 235.24 g/mol . The average mass is 235.236 Da and the mono-isotopic mass is 235.084457 Da .


Chemical Reactions Analysis

Cbz-D-Homoserine lactone is involved in various chemical reactions. For instance, it has been used in the synthesis of chalcone-based homoserine lactones . The reaction conditions involve the use of triethylamine in chloroform at 20°C .


Physical And Chemical Properties Analysis

Cbz-D-Homoserine lactone has a molecular weight of 235.24 g/mol . It has a density of 1.27±0.1 g/cm3 (Predicted), a melting point of 126-128 °C, and a boiling point of 466.1±44.0 °C (Predicted) .

Scientific Research Applications

Inhibition of Viral Replication

Cbz-D-Homoserine lactone derivatives, such as D-N-Cbz-serine beta-lactone, have shown potential as inhibitors of viral enzymes. For instance, they have demonstrated inhibitory effects on the Hepatitis A virus (HAV) 3C enzyme, which is crucial for viral replication. The specific action involves competitive reversible inhibition, impacting the cysteine proteinase essential for viral infectivity, representing a promising avenue for antiviral drug development (Lall, Ramtohul, James, & Vederas, 2002).

Detection of Bacterial Signaling Molecules

Cbz-D-Homoserine lactone is also relevant in the detection of acyl-homoserine lactone signal molecules, which are critical in bacterial quorum sensing. Techniques like thin-layer chromatography have been developed to detect these signaling molecules, contributing significantly to understanding bacterial communication and coordination (Shaw et al., 1997).

Quorum Sensing Precursors Detection

Research has also explored the use of Cbz-D-Homoserine lactone in developing sensors for detecting quorum sensing precursors. For example, conductive molecularly imprinted polymers have been created for the sensitive and selective detection of homoserine lactone derivatives, demonstrating potential in monitoring bacterial population density and activities (Susmel & Comuzzi, 2017).

Impact on Bacterial Gene Expression

Studies have identified specific bacteria in animal gastrointestinal tracts that produce acyl-homoserine lactones, impacting gene expression. This discovery has implications for understanding how pathogenic bacteria like Escherichia coli regulate their survival and virulence in host environments (Yang, Zhou, Hardwidge, Cui, & Zhu, 2018).

Chemical Synthesis and Modification

There's research into the chemical synthesis of Cbz-D-Homoserine lactone derivatives, focusing on methods like amino protection of L-Homoserine lactone hydrochloride. Such studies contribute to our understanding of synthetic pathways and may facilitate the production of compounds for further biological applications (Huang Jin, 2010).

Safety And Hazards

Cbz-D-Homoserine lactone is intended for research and development use only. It should not be used for medicinal, household, or other uses .

Future Directions

Future research on Cbz-D-Homoserine lactone could focus on its potential role in controlling secondary metabolites and complex life cycles, which could lead to substantial industrial and clinical applications .

properties

IUPAC Name

benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDZIFOVOUDAG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333190
Record name Cbz-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-D-Homoserine lactone

CAS RN

41088-89-5
Record name Cbz-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Hernandez, J Bujons, J Joglar, SJ Charnock… - ACS …, 2017 - ACS Publications
Amino acids are of paramount importance as chiral building blocks of life, for drug development in modern medicinal chemistry, and for the manufacture of industrial products. In this …
Number of citations: 57 pubs.acs.org
K Hernández Sánchez, J Bujons, J Joglar Tamargo… - 2017 - digital.csic.es
… bThe products were isolated as Cbz-L- and Cbz-D-homoserine lactone (S-7 and R-7, respectively; see the Supporting Information). cDetermined by chiral HPLC (see the Supporting …
Number of citations: 0 digital.csic.es
AME Reeve - 1993 - search.proquest.com
… Degradation of the isolated 4 yielded crystalline Cbz Dhomoserine lactone 50 (in the 4S-Met case, 15.9 mg from 63.8 mg of nocardicin A, 54%) which was examined by deuterium NMR …
Number of citations: 2 search.proquest.com

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